5-Iodo-2-methoxypyridine-3-carboxylic acid

Vue d'ensemble

Description

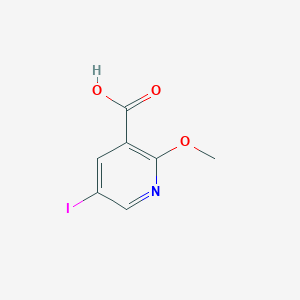

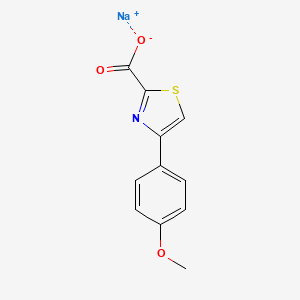

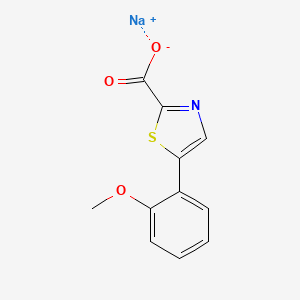

5-Iodo-2-methoxypyridine-3-carboxylic acid is a chemical compound with the empirical formula C7H6INO2 . It has a molecular weight of 263.03 .

Molecular Structure Analysis

The molecular structure of 5-Iodo-2-methoxypyridine-3-carboxylic acid consists of a pyridine ring which is a six-membered ring with one nitrogen atom. The ring is substituted at the 2nd position with a methoxy group (-OCH3), at the 3rd position with a carboxylic acid group (-COOH), and at the 5th position with an iodine atom .Physical And Chemical Properties Analysis

5-Iodo-2-methoxypyridine-3-carboxylic acid is a powder with a melting point of 255-261 °C . Other physical and chemical properties like boiling point, density, etc., are not specified in the available resources.Applications De Recherche Scientifique

Synthesis of Related Compounds

Efficient Synthesis Techniques : The synthesis of related compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is a dopamine and serotonin receptors antagonist, highlights the significance of efficient synthesis techniques involving methoxypyridine derivatives (Hirokawa, Horikawa, & Kato, 2000).

Creation of Anti-inflammatory Agents : The synthesis of 1-(beta-D-ribofuranosyl)pyridin-2-one-5-carboxylic acid, a compound showing activity against arthritis in rats, demonstrates the potential of methoxypyridine derivatives in creating anti-inflammatory agents (Miyai, Tolman, Robins, & Cheng, 1978).

Radioligand Imaging

- PET Radioligand for Imaging : The development of radioligands like MK-1064, synthesized from methoxypyridine derivatives, for PET imaging of orexin-2 receptors is a crucial application in neuroscientific research (Gao, Wang, & Zheng, 2016).

Chemical Analysis and Structure Elucidation

- Vibrational Spectra Analysis : Studies involving compounds like 5-methoxyindole-2-carboxylic acid contribute to understanding the molecular structure and vibrational spectra of methoxypyridine derivatives (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).

Development of Novel Materials

- NLO Applications : The synthesis of novel compounds like 5-amino-2-methoxypyridine ester amide of squaric acid ethyl ester, with potential in nonlinear optical (NLO) applications, shows the utility of methoxypyridine derivatives in developing new materials (Kolev et al., 2008).

Biomedical Research

Insulin-Mimetic Activities : Metal complexes with methoxypyridine derivatives, like 3-hydroxypyridine-2-carboxylic acid, demonstrate insulin-mimetic activities, offering insights into potential diabetes treatments (Nakai et al., 2005).

Cytotoxic Activity Against Cancer : The synthesis and assessment of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles show cytotoxic activities against various cancer cell lines, illustrating the potential of methoxypyridine derivatives in oncological research (Al‐Refai et al., 2019).

Safety And Hazards

5-Iodo-2-methoxypyridine-3-carboxylic acid is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305 + P351 + P338) .

Propriétés

IUPAC Name |

5-iodo-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXYEJBNCOTMQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801267299 | |

| Record name | 5-Iodo-2-methoxy-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2-methoxypyridine-3-carboxylic acid | |

CAS RN |

1407521-93-0 | |

| Record name | 5-Iodo-2-methoxy-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1407521-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-2-methoxy-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1402829.png)

![2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1402830.png)

![6-tert-Butyl 3-ethyl 2-[(2-chloropropanoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1402831.png)

![N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloropropanamide](/img/structure/B1402838.png)

![(2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine](/img/structure/B1402839.png)

![Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate](/img/structure/B1402841.png)

![2-[2-Chloro-3-(3,4-difluoro-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1402843.png)

![2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402849.png)

![2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid hydrochloride](/img/structure/B1402850.png)